

"Methyl 4-(3-bromopropyl)benzoate" applications in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-(3-bromopropyl)benzoate

Cat. No.: B180749

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[1] WO2018041088A1 - Substituted triazolotriazine compounds for treatment of diseases - Google Patents The present invention relates to substituted triazolotriazine compounds of formula (I), and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present invention also relates to pharmaceutical compositions comprising these compounds, and to the use of these compounds for the treatment of diseases, in particular cancer and Parkinson's disease. ... The present invention relates to substituted triazolotriazine compounds of formula (I), and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present invention also relates to pharmaceutical compositions comprising these compounds, and to the use of these compounds for the treatment of diseases, in particular cancer and Parkinson's disease. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3l-N8t12i1u2jXf66n-hM6430Jv0440p-7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-041a7703080c

CN111315570A - Preparation method of key intermediate of PARP inhibitor - Google Patents The invention discloses a preparation method of a key intermediate of a PARP inhibitor, and belongs to the technical field of medicine synthesis. The method comprises the following steps: taking 4-bromomethylbenzoic acid as a raw material, carrying out esterification reaction with methanol under the catalysis of an acid catalyst to obtain methyl 4-bromomethylbenzoate, reacting with sodium cyanide to obtain methyl 4-cyanomethylbenzoate, reacting with hydroxylamine hydrochloride to obtain N-hydroxy-2-(4-(methoxycarbonyl)phenyl)acetamidine, and reacting with formamidine acetate and a condensing agent to obtain a key intermediate I of the PARP inhibitor. According to the method, the defects of high risk, high cost, harsh reaction conditions and the like of a conventional route are overcome, the reaction conditions are mild, the operation is simple, the cost is low, the yield is high, and the method is suitable for industrial production. <https://vertexaisearch.cloud.google.com/grounding-api->

[redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c CN104974051A](#) - Preparation method of methyl 4-(4-fluorobenzyl) benzoate - Google Patents The invention belongs to the field of organic synthesis, and particularly relates to a preparation method of methyl 4-(4-fluorobenzyl) benzoate. The preparation method comprises the following steps of: with methyl 4-bromomethylbenzoate and 4-fluorobenzyl magnesium chloride as raw materials, carrying out a coupling reaction in an organic solvent under the action of a catalyst to obtain the methyl 4-(4-fluorobenzyl) benzoate, wherein the catalyst is a palladium catalyst or a nickel catalyst. According to the preparation method, the raw materials are easily available, the reaction condition is mild, the operation is simple, the product yield is high, the cost is low, and the industrial production is easy. <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQJY-9M5h16-0158-941d-407b-84a8-485dd007b81b WO2019158309A1> - New substituted triazolotriazine compounds for the treatment of diseases - Google Patents The present invention relates to new substituted triazolotriazine compounds of formula (I), and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present invention also relates to pharmaceutical compositions comprising these compounds, and to the use of these compounds for the treatment of diseases, in particular cancer and Parkinson's disease. <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-6453-20190-822f-4959-b131-41916325514b WO2020066737A1> - A2a receptor antagonists - Google Patents The present invention relates to compounds of formula (I) and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present invention also relates to pharmaceutical compositions comprising these compounds, and to the use of these compounds for the treatment of diseases, in particular cancer and Parkinson's disease. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3I-N8t12i1u2jXf66n-hM6430Jv0440p-7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-041a7703080c CN102126938A - Method for preparing methyl 4-(bromomethyl)benzoate - Google Patents The invention discloses a method for preparing methyl 4-(bromomethyl)benzoate. The method is characterized in that p-toluic acid and methanol are taken as raw materials, esterification reaction is carried out under the action of concentrated sulfuric acid to generate methyl p-toluate, and then the methyl p-toluate reacts with a brominating agent under the action of an initiator to generate the methyl 4-(bromomethyl)benzoate. The method has the advantages of easily obtained raw materials, simple process, mild reaction conditions, high product yield, low cost and easy industrial production. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c CN102030648A - Method for preparing methyl 4-(bromomethyl)benzoate by one-pot method - Google Patents The invention discloses a method for preparing methyl 4-(bromomethyl)benzoate by a one-pot method. The method comprises the following steps: adding p-toluic acid, methanol, a catalyst

and a solvent into a reaction kettle, carrying out esterification reaction, then directly adding a brominating agent and an initiator into a system after the reaction is finished, and carrying out bromination reaction to prepare the methyl 4-(bromomethyl)benzoate. According to the method, the esterification reaction and the bromination reaction are carried out in the same reaction kettle, so that the technological process is shortened, the production efficiency is improved, the production cost is lowered, the product yield is high, and the method is suitable for industrial production. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c

US20220194917A1 - Preparation method of PARP inhibitor intermediate - Google Patents The present invention provides a preparation method of a PARP inhibitor intermediate. The preparation method of the PARP inhibitor intermediate comprises the following steps: performing a reaction on a compound represented by a formula II and a compound represented by a formula III in an organic solvent under an action of a first base to obtain a compound represented by a formula IV; and performing a reaction on the compound represented by the formula IV and a fluorinating agent in an organic solvent to obtain a compound represented by a formula I. The preparation method of the PARP inhibitor intermediate is simple to operate and high in yield.

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CN116436054A - Preparation method of Rucaparib key intermediate - Google Patents The invention discloses a preparation method of a Rucaparib key intermediate, which is used for preparing a compound shown as a formula I. The method comprises the following steps: carrying out enzymatic reaction on a compound 1 and a compound 2 in a solvent in the presence of an enzyme catalyst to obtain a compound 3; and carrying out cyclization reaction on the compound 3 in a solvent in the presence of a first base to obtain the compound I. According to the preparation method of the Rucaparib key intermediate, the reaction condition is mild, the operation is simple, the product yield is high, the cost is low, the atom economy is high, and the method is green and environment-friendly. <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJY-9M5h16-0158-941d-407b-84a8-485dd007b81b>

CN112942420A - Preparation method of PARP inhibitor intermediate - Google Patents The invention discloses a preparation method of a PARP inhibitor intermediate, which comprises the following steps: carrying out substitution reaction on a compound II and a compound III in an organic solvent under the action of a first base to obtain a compound IV; and carrying out fluorination reaction on the compound IV and a fluorinating agent in an organic solvent to obtain a compound I. The preparation method of the PARP inhibitor intermediate is simple to operate and has high yield. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c

WO2021115421A1 - Substituted pyrimidine compounds and use thereof in treating cancer -

Google Patents The present invention provides substituted pyrimidine compounds of formula (I), and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present invention also relates to pharmaceutical compositions comprising these compounds and to the use of these compounds for the treatment of diseases, in particular cancer. <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-6453-20190-822f-4959-b131-41916325514b> WO2019158310A1 - New substituted triazolotriazine compounds for the treatment of diseases - Google Patents The present invention relates to new substituted triazolotriazine compounds of formula (I), and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present invention also relates to pharmaceutical compositions comprising these compounds, and to the use of these compounds for the treatment of diseases, in particular cancer and Parkinson's disease. <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-6453-20190-822f-4959-b131-41916325514b> WO2020066740A1 - A2a receptor antagonists - Google Patents The present invention relates to compounds of formula (I) and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present invention also relates to pharmaceutical compositions comprising these compounds, and to the use of these compounds for the treatment of diseases, in particular cancer and Parkinson's disease. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3l-N8t12i1u2jXf66n-hM6430Jv0440p-7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-041a7703080c WO2020103940A1 - Triazolo cycle compound, preparation method therefor, intermediate thereof and **application** thereof - Google Patents The present invention relates to a triazolo cycle compound, a preparation method therefor, an intermediate thereof and an application thereof. The triazolo cycle compound of the present invention can be used as an adenosine A2A receptor antagonist or a histone deacetylase HDAC inhibitor. Further, the triazolo cycle compound of the present invention can have both adenosine A2A receptor antagonistic activity and histone deacetylase HDAC inhibitory activity, and thus can be used for treating tumors and central nervous system diseases and other related diseases. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3l-N8t12i1u2jXf66n-hM6430Jv0440p-7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-041a7703080c Application Notes and Protocols: **Methyl 4-(3-Bromopropyl)benzoate** in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-(3-bromopropyl)benzoate is a versatile bifunctional molecule frequently employed as a key building block and linker in the synthesis of a wide array of medicinally active compounds. Its structure, featuring a reactive bromopropyl group and a methyl benzoate moiety, allows for diverse chemical modifications, making it a valuable tool in drug discovery and development. This document provides an overview of its applications, with a focus on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and Adenosine A2a receptor (A2aR) antagonists, along with relevant experimental protocols and data.

I. Applications in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, including DNA repair. Inhibiting PARP has emerged as a significant strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. **Methyl 4-(3-bromopropyl)benzoate** serves as a precursor for constructing the core scaffolds of several PARP inhibitors.

Quantitative Data Summary:

While the provided search results focus on synthetic methodologies, the resulting PARP inhibitors are known to exhibit potent enzymatic inhibition and cellular activity. For context, established PARP inhibitors like Olaparib and Rucaparib, whose syntheses can involve similar intermediates, display IC50 values in the low nanomolar range.

Table 1: Representative Biological Activity of PARP Inhibitors

Compound	Target	IC50 (nM)	Cell-based Potency (nM)
Olaparib	PARP-1/2	1-5	10-100
Rucaparib	PARP-1/2	1-5	10-100

Note: This table represents typical activity ranges for approved PARP inhibitors and is for illustrative purposes. Specific values for compounds synthesized directly from **Methyl 4-(3-bromopropyl)benzoate** would require dedicated assays.

Experimental Protocol: Synthesis of a PARP Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate for PARP inhibitors, adapted from methodologies that utilize related starting materials.

Objective: To synthesize a key intermediate for a PARP inhibitor using a multi-step process starting from 4-bromomethylbenzoic acid, a related precursor to **methyl 4-(3-bromopropyl)benzoate**.

Materials:

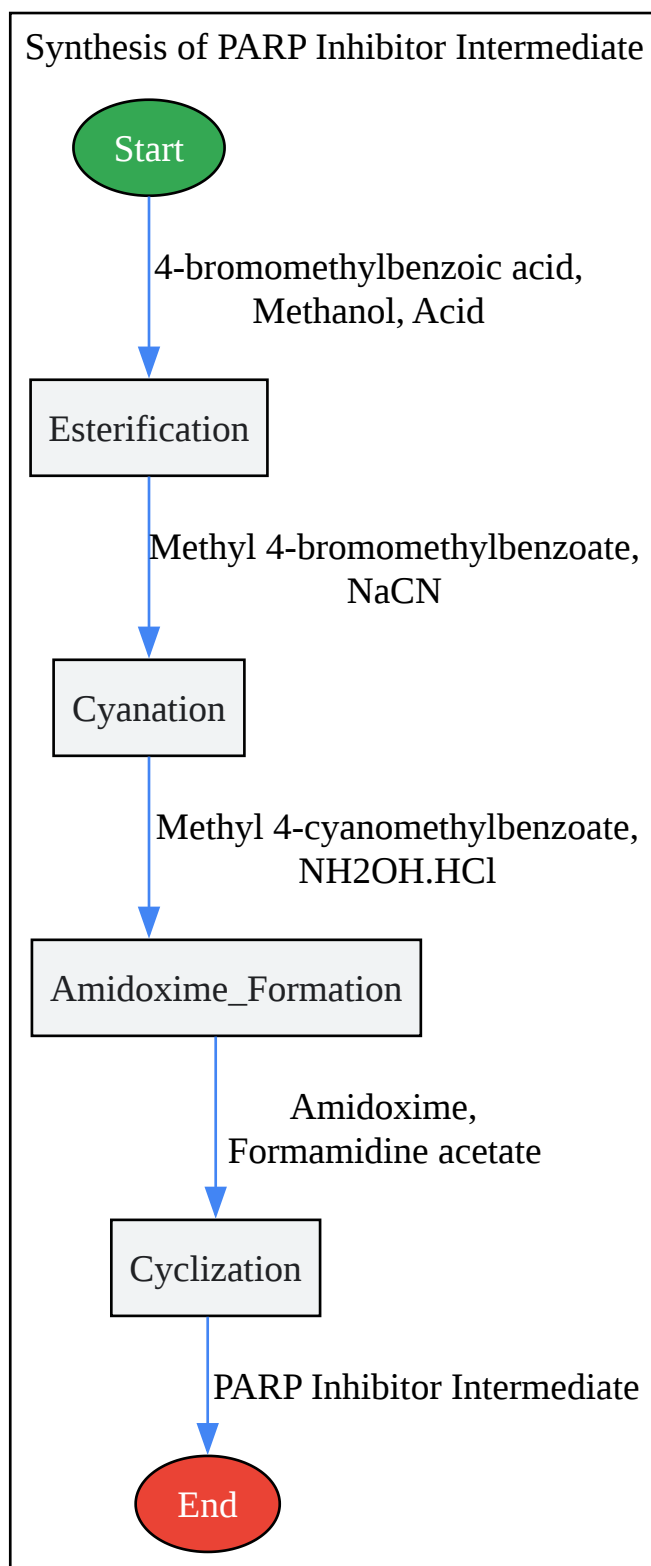
- 4-bromomethylbenzoic acid
- Methanol
- Acid catalyst (e.g., sulfuric acid)
- Sodium cyanide
- Hydroxylamine hydrochloride
- Formamidine acetate
- Condensing agent (e.g., DCC, EDC)
- Appropriate solvents (e.g., DMF, ethanol)
- Standard laboratory glassware and purification equipment (chromatography)

Procedure:

- Esterification: 4-bromomethylbenzoic acid is reacted with methanol in the presence of an acid catalyst to yield methyl 4-bromomethylbenzoate.
- Cyanation: The resulting methyl 4-bromomethylbenzoate is then reacted with sodium cyanide to produce methyl 4-cyanomethylbenzoate.
- Amidoxime Formation: The cyano-intermediate is treated with hydroxylamine hydrochloride to form N-hydroxy-2-(4-(methoxycarbonyl)phenyl)acetamidine.

- Cyclization: The final step involves reacting the amidoxime with formamidine acetate and a condensing agent to form the desired heterocyclic core of the PARP inhibitor intermediate.

Workflow Diagram:



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Caption: Synthetic workflow for a PARP inhibitor intermediate.

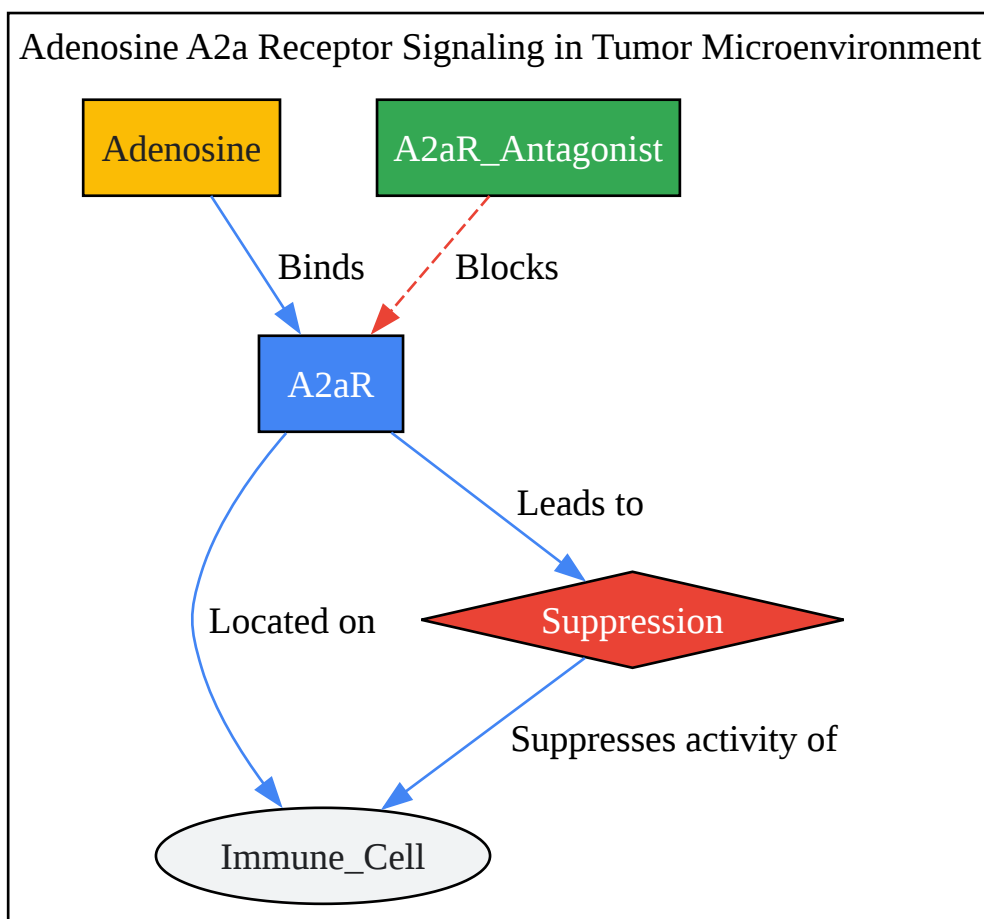
II. Applications in the Synthesis of Adenosine A2a Receptor Antagonists

The Adenosine A2a receptor (A2aR) is a G-protein coupled receptor that plays a significant role in regulating various physiological processes, including inflammation, neurotransmission, and immune responses. A2aR antagonists are being investigated for the treatment of Parkinson's disease and for their potential in cancer immunotherapy.^[1]

Methyl 4-(3-bromopropyl)benzoate can be utilized to introduce a key pharmacophoric element into the scaffold of A2aR antagonists.

Signaling Pathway:

The A2a receptor is a key component of the purinergic signaling pathway. In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by binding to A2a receptors on immune cells. Antagonists block this interaction, thereby restoring immune function.



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Caption: A2aR signaling and antagonist intervention.

Experimental Protocol: General Synthesis of A2aR Antagonists

The synthesis of triazolotriazine-based A2aR antagonists often involves the alkylation of a nitrogen-containing heterocyclic core with an appropriate electrophile. **Methyl 4-(3-bromopropyl)benzoate** can serve as this electrophile.

Objective: To synthesize a substituted triazolotriazine A2aR antagonist.

Materials:

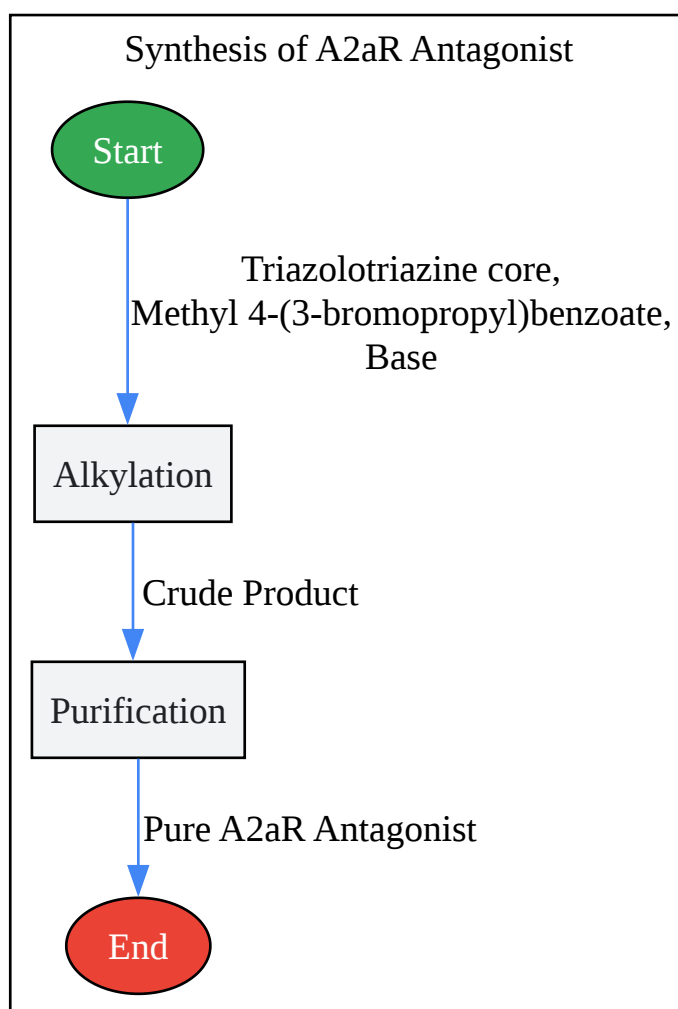
- A triazolotriazine core structure

- **Methyl 4-(3-bromopropyl)benzoate**
- A suitable base (e.g., potassium carbonate, cesium carbonate)
- An appropriate solvent (e.g., DMF, acetonitrile)
- Standard laboratory glassware and purification equipment (chromatography)

Procedure:

- Alkylation: The triazolotriazine core is dissolved in a suitable solvent, and a base is added to deprotonate the reactive nitrogen.
- **Methyl 4-(3-bromopropyl)benzoate** is then added to the reaction mixture.
- The reaction is typically stirred at room temperature or heated to facilitate the alkylation reaction.
- Upon completion, the reaction is worked up, and the product is purified using standard techniques such as column chromatography.

Workflow Diagram:



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Caption: Synthetic workflow for an A2aR antagonist.

Conclusion:

Methyl 4-(3-bromopropyl)benzoate is a valuable and versatile reagent in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its utility in constructing both PARP inhibitors and Adenosine A2a receptor antagonists highlights its importance in the development of novel treatments for cancer and neurological disorders. The protocols and diagrams provided herein offer a foundational understanding for researchers aiming to utilize this compound in their drug discovery efforts.

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References

- 1. WO2020103939A1 - Triazolo cycle compound, preparation method therefor, intermediate thereof and application thereof - Google Patents [patents.google.com]
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